molecular formula C9H8Cl2N4S B12865771 2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine

2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B12865771
M. Wt: 275.16 g/mol
InChI Key: IJCIPEHBUDIJRV-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine atoms and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dichloropyridine with 4-methyl-5-(methylthio)-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The triazole moiety can interact with metal ions or other biomolecules, affecting their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8Cl2N4S

Molecular Weight

275.16 g/mol

IUPAC Name

2,6-dichloro-4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C9H8Cl2N4S/c1-15-8(13-14-9(15)16-2)5-3-6(10)12-7(11)4-5/h3-4H,1-2H3

InChI Key

IJCIPEHBUDIJRV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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